molecular formula C16H11BrO2S B14228981 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione CAS No. 823838-52-4

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione

Cat. No.: B14228981
CAS No.: 823838-52-4
M. Wt: 347.2 g/mol
InChI Key: ZICPCSCDJGUFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione is a chemical compound with a unique structure that includes a bromine atom, a phenyl group, and a benzothiepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione typically involves the bromination of a precursor compound followed by cyclization to form the benzothiepine ring. The reaction conditions often include the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted benzothiepine derivatives.

Scientific Research Applications

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiepine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-phenyl-1H-1,2,3-triazole
  • 4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl

Uniqueness

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione is unique due to its benzothiepine ring structure, which distinguishes it from other brominated phenyl compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

823838-52-4

Molecular Formula

C16H11BrO2S

Molecular Weight

347.2 g/mol

IUPAC Name

4-bromo-5-phenyl-1λ6-benzothiepine 1,1-dioxide

InChI

InChI=1S/C16H11BrO2S/c17-14-10-11-20(18,19)15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H

InChI Key

ZICPCSCDJGUFCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS(=O)(=O)C3=CC=CC=C32)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.